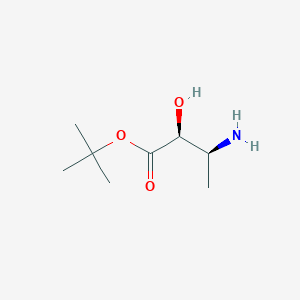

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Description

Properties

IUPAC Name |

tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUQLNSVLPPTEO-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC(C)(C)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate: A Chiral Building Block for Pharmaceutical Synthesis

Introduction

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a valuable chiral building block, derived from the non-proteinogenic amino acid D-threonine.[][2] Its specific stereochemistry, featuring two adjacent chiral centers, and the orthogonal protecting groups—a tert-butyl ester and a free amine—make it a highly sought-after intermediate in the asymmetric synthesis of complex pharmaceutical agents.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering field-proven insights for researchers and drug development professionals. The inherent chirality derived from the threonine backbone allows for substrate-controlled asymmetric induction, a critical strategy in the synthesis of enantiomerically pure natural products and active pharmaceutical ingredients (APIs).[3]

Physicochemical and Spectroscopic Properties

The precise characterization of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is fundamental for its effective use in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | [5] |

| Molecular Weight | 175.23 g/mol | [5] |

| CAS Number | 204587-92-8 | [6] |

| Appearance | Solid | |

| Boiling Point | 269.8°C at 760 mmHg | [5] |

| Flash Point | 117°C | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. Below are the expected data for ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a doublet for the methyl protons adjacent to the CH-NH₂ group, a multiplet for the CH-OH proton, a multiplet for the CH-NH₂ proton, a singlet for the tert-butyl protons, and broad singlets for the amine and hydroxyl protons. The coupling between the CH-OH and CH-NH₂ protons is particularly important for confirming the relative stereochemistry.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum should exhibit distinct signals for each of the eight carbon atoms. The carbonyl carbon of the ester will appear downfield (around 170-185 ppm), while the quaternary carbon of the tert-butyl group will be found in the 75-85 ppm range.[7] The remaining sp³ hybridized carbons will resonate at higher fields.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 176.12.

Synthesis and Purification

The synthesis of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate typically involves the esterification of the corresponding amino acid, (2S,3S)-3-amino-2-hydroxybutanoic acid (a stereoisomer of D-threonine). The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions and its selective removal under acidic conditions.

Synthetic Workflow

Caption: Synthetic workflow for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Detailed Experimental Protocol: Tert-butylation of (2S,3S)-3-Amino-2-hydroxybutanoic Acid

This protocol is based on modern esterification methods that offer high yields and avoid racemization.[8]

-

Reaction Setup: To a solution of (2S,3S)-3-amino-2-hydroxybutanoic acid (1.0 eq) in tert-butyl acetate (t-BuOAc), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Expert Insight: t-BuOAc serves as both the solvent and the tert-butylating agent. Tf₂NH acts as a powerful catalyst that enhances the solubility and reactivity of the amino acid, leading to faster and more efficient esterification compared to traditional methods.[8]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the amine).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate.

Applications in Drug Development

The unique stereochemical arrangement and functional groups of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate make it a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its derivatives are key components in the development of novel drugs.[]

Role as a Chiral Precursor

The compound's fixed stereocenters serve as a chiral template, enabling the stereoselective synthesis of more complex molecules. This is particularly important in the production of carbapenem and penem antibiotics, where precise stereochemical control is essential for biological activity.[4] The amino and hydroxyl groups offer versatile handles for further chemical modifications, such as N-acylation, O-alkylation, or their use in peptide couplings.[9]

Logical Relationship in Asymmetric Synthesis

Caption: Logical flow from the chiral building block to the final API.

Conclusion

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex, high-value molecules. Its well-defined chemical properties and predictable reactivity provide a solid foundation for its application in pharmaceutical research and development. This guide has provided a technical overview to assist scientists in harnessing the full potential of this versatile chiral building block.

References

-

ChemWhat. tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS#: 204587-92-8. [Link]

-

MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

-

PMC. Application of Threonine Aldolases for the Asymmetric Synthesis of α‐Quaternary α‐Amino Acids. [Link]

-

PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. [Link]

- Google Patents. CN1940080B - Synthesis of (2S,3R)

-

PubChem. (2R,3S)-3-Amino-2-hydroxybutyric acid. [Link]

-

Procognita. Threonine: Definition, Structure, Benefits, Sources and Uses. [Link]

-

ResearchGate. l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. [Link]

-

Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

PMC. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. [Link]

-

PubChem. (2R,3S)-2-amino-3-hydroxybutanoate. [Link]

-

Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

-

ResearchGate. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. [Link]

-

ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

-

PMC. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]

Sources

- 2. (2R,3S)-2-amino-3-hydroxybutanoate | C4H9NO3 | CID 6995277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. chemwhat.com [chemwhat.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 9. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester

Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and life sciences research, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different stereoisomers often exhibiting vastly different pharmacological and toxicological profiles. (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester, a derivative of the essential amino acid L-threonine, is a valuable chiral building block. Its defined stereochemistry at two adjacent chiral centers makes it a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, synthesis, and characterization, with a focus on its practical applications for researchers and professionals in drug development.

Molecular Structure and Stereochemical Elucidation

(2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester possesses the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol .[1] The structure features a butyric acid backbone with an amino group on the third carbon and a hydroxyl group on the second carbon. The carboxylic acid is esterified with a tert-butyl group.

The designation "(2S,3S)" defines the absolute configuration at the two stereocenters. This specific stereoisomer is a derivative of L-allo-threonine. Understanding this stereochemical relationship is critical for its application in stereoselective synthesis.

Molecular Structure Diagram

Caption: 2D representation of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester.

Synthesis and Purification: A Stereoselective Approach

The synthesis of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester typically starts from L-allo-threonine to ensure the correct stereochemistry. A common and effective method for the tert-butylation of amino acids involves the use of tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH).[2] The latter has been shown to be particularly efficient, enabling faster reaction times and high yields while minimizing racemization.[2]

Experimental Protocol: Synthesis via Tf₂NH Catalysis

This protocol is a representative method adapted from modern tert-butylation procedures.[2]

-

Reaction Setup: To a solution of L-allo-threonine (1.0 eq) in tert-butyl acetate (acting as both solvent and reagent), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester.

Synthesis Workflow

Caption: A typical workflow for the synthesis of the target compound.

Analytical Characterization: Spectroscopic and Physical Properties

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the known properties of similar molecules and data from chemical suppliers.[3][4]

| Property | Value |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 204587-92-8 |

| Appearance | White to off-white solid |

| Boiling Point | 269.8 °C at 760 mmHg[3] |

| Flash Point | 117 °C[3] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. The methyl group of the butyric acid backbone will be a doublet around 1.1-1.3 ppm. The two methine protons (CH-OH and CH-NH₂) will appear as multiplets in the region of 3.0-4.5 ppm. The protons of the amino and hydroxyl groups will likely be broad singlets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 170-175 ppm. The quaternary carbon of the tert-butyl group will appear around 80-85 ppm, while the methyl carbons of the tert-butyl group will be around 28 ppm. The carbons of the butyric acid backbone will have signals in the range of 20-70 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. A broad band in the region of 3300-3500 cm⁻¹ will correspond to the O-H and N-H stretching vibrations. A strong absorption around 1730-1740 cm⁻¹ is characteristic of the C=O stretch of the ester. C-O stretching bands for the ester and alcohol will be present in the 1000-1300 cm⁻¹ region.

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 175. A prominent peak at m/z = 119 would correspond to the loss of the tert-butyl group ([M-56]⁺).

Applications in Drug Development and Peptide Synthesis

The primary application of (2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester is as a chiral intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid for further chemical transformations.

In the field of peptide synthesis, protected threonine derivatives are indispensable.[5] The hydroxyl group of threonine often requires protection to prevent side reactions during peptide coupling. While the amino group of the title compound is unprotected, it can be readily protected with common protecting groups like Fmoc or Boc, making it a versatile precursor for solid-phase peptide synthesis (SPPS). The defined stereochemistry is crucial for creating peptides with the correct three-dimensional structure required for biological activity.

Role in Peptide Synthesis

Caption: The role of the title compound as a precursor in peptide synthesis.

Conclusion

(2S,3S)-3-amino-2-hydroxybutyric acid tert-butyl ester is a valuable and versatile chiral building block for organic synthesis, particularly in the realm of drug discovery and peptide chemistry. Its well-defined stereochemistry and the presence of multiple functional groups make it an important starting material for the construction of complex, enantiomerically pure molecules. This guide has provided a detailed overview of its molecular structure, synthesis, and analytical characterization, highlighting its significance for researchers and scientists in the field. The continued development of efficient synthetic routes to such chiral intermediates will undoubtedly fuel further advancements in the creation of novel therapeutics.

References

-

ChemWhat. (n.d.). tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS#: 204587-92-8. Retrieved from [Link]

-

PubChem. (n.d.). Threonine tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Threonine tert-butyl ester. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]

-

NIST. (n.d.). L-Threonine, 2TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. Retrieved from [Link]

-

Araki, K., et al. (2013). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate. Retrieved from [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]

- Google Patents. (2010). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (1998). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses, 76, 1. Retrieved from [Link]

Sources

CAS number for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

An In-Depth Technical Guide to Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Abstract: This technical guide provides a comprehensive overview of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document delineates its fundamental physicochemical properties, explores common strategies for its stereocontrolled synthesis, and discusses its critical applications as a pharmaceutical intermediate. Furthermore, this guide presents detailed, field-proven protocols for purification and characterization, underpinned by a discussion of the analytical techniques required to ensure structural integrity and purity. The content is structured to deliver both foundational knowledge and practical insights, serving as an essential resource for scientists engaged in the synthesis and utilization of complex chiral molecules.

Introduction and Strategic Importance

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a non-proteinogenic amino acid derivative featuring two adjacent stereocenters at the C2 (hydroxyl) and C3 (amino) positions. The specific (2S,3S) configuration, along with the tert-butyl ester protecting group, makes this molecule a highly valuable and versatile intermediate in the synthesis of complex, biologically active compounds. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, a common strategy in multi-step organic synthesis.

The true value of this molecule lies in its precisely defined three-dimensional architecture. In drug development, the stereochemistry of a molecule is often paramount to its pharmacological activity and safety profile. Enantiomers or diastereomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity. Therefore, access to enantiomerically pure building blocks like Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a prerequisite for the efficient and stereocontrolled synthesis of modern pharmaceutical agents. Its structural motif is incorporated into various therapeutic candidates, where the specific orientation of the amino and hydroxyl groups is critical for binding to biological targets such as enzymes or receptors.

Physicochemical and Structural Properties

The identity and purity of Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate are defined by its unique physical and chemical properties. These characteristics are fundamental for its handling, reaction setup, and analytical characterization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 204587-92-8 | [1][2] |

| Molecular Formula | C8H17NO3 | [2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| IUPAC Name | tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate | |

| Boiling Point | 269.8°C at 760 mmHg | [1] |

| Flash Point | 117°C | [1] |

| Appearance | Typically a solid or oil |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) | |

The molecule's structure contains a primary amine, a secondary alcohol, and a tert-butyl ester. The amine provides a nucleophilic and basic center, while the hydroxyl group can act as a hydrogen bond donor or a site for further functionalization. The bulky tert-butyl group sterically hinders the ester carbonyl, contributing to its stability against nucleophilic attack and hydrolysis under neutral or basic conditions.

Synthesis and Stereochemical Control

The synthesis of a molecule with two contiguous stereocenters like Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate presents a significant chemical challenge. The primary goal is to control the relative and absolute stereochemistry to produce the desired (2S,3S) diastereomer exclusively. Several major strategies are employed in this field.[3][4]

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. For a molecule with this specific stereochemistry, a common precursor is L-threonine, which already possesses the (2S,3R) configuration. A synthetic route would involve protection of the amine and carboxylic acid, followed by a stereochemical inversion at the C3 position.

-

Asymmetric Catalysis: This powerful strategy builds the chiral centers using a chiral catalyst. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium complex can set both stereocenters with high diastereoselectivity and enantioselectivity.[3]

-

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers an excellent path to chiral molecules due to the high stereospecificity of enzymes.[5] For example, a kinetic resolution process mediated by a lipase could selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. Alternatively, enzymes like transaminases can be used to install the amino group stereoselectively.

A generalized workflow for the synthesis of such chiral intermediates is outlined below.

Caption: Post-Synthesis Quality Control and Characterization Workflow.

Protocol: Purification by Flash Column Chromatography

This protocol describes a standard method for purifying the title compound from common reaction impurities.

Objective: To isolate Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate with >98% purity.

Materials:

-

Crude product

-

Silica gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Staining solution (e.g., ninhydrin for amine visualization)

Procedure:

-

TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a polar solvent (e.g., EtOAc or a DCM/MeOH mixture) and a non-polar solvent (e.g., Hexanes) to achieve a retention factor (Rf) of ~0.3 for the product. The presence of the free amine makes the compound polar; a common starting point is 5-10% MeOH in DCM.

-

Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the non-polar component of your chosen solvent system. Ensure the silica bed is compact and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with the determined solvent system. Collect fractions in test tubes or vials.

-

Fraction Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing them with a stain (ninhydrin is ideal for primary amines, appearing as a purple spot upon heating).

-

Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

-

Final Analysis: Confirm the purity of the isolated product using HPLC and verify its identity using the spectroscopic methods described below.

Protocol: Spectroscopic and Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This provides information on the proton environment. Key expected signals include:

-

A large singlet at ~1.4-1.5 ppm (9H) corresponding to the tert-butyl group.

-

A doublet at ~1.1-1.3 ppm (3H) for the methyl group (CH₃-CH).

-

Multiplets in the ~3.0-4.5 ppm range corresponding to the two protons on the chiral centers (-CH(OH)- and -CH(NH₂)-).

-

Broad singlets for the -OH and -NH₂ protons, which may be exchangeable with D₂O.

-

-

¹³C NMR: This confirms the carbon backbone. Expected signals include the ester carbonyl (~170-175 ppm), the quaternary carbon of the tert-butyl group (~80-85 ppm), the carbons bearing the hydroxyl and amino groups (~55-75 ppm), and the aliphatic carbons of the tert-butyl and methyl groups (~20-30 ppm).

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 176.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

This technique identifies key functional groups. Expect to see:

-

A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretches.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A strong C=O stretch for the ester at ~1730 cm⁻¹.

-

Safety, Handling, and Storage

As a chemical intermediate, Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate should be handled with standard laboratory precautions.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate stands out as a crucial chiral synthon for the pharmaceutical industry. Its value is derived from its specific, pre-defined stereochemistry and the presence of versatile functional groups masked by a common protecting group. A thorough understanding of its properties, synthesis, and analytical protocols is essential for any scientist or researcher aiming to leverage this molecule for the construction of complex, high-value targets. The methodologies and insights provided in this guide serve to equip drug development professionals with the knowledge required for its effective and reliable application.

References

-

tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS#: 204587-92-8. ChemWhat. [Link]

-

Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert - DergiPark. DergiPark Akademik. [Link]

-

tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. PubChem, National Institutes of Health. [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Industry.

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol. Medicines for All Institute (M4ALL). [Link]

Sources

Stereochemical Architecture of 3-Amino-2-Hydroxybutanoate Derivatives: Synthesis, Analysis, and Applications in Peptidomimetics

Introduction to 3-Amino-2-Hydroxybutanoate Architectures

The 3-amino-2-hydroxybutanoate scaffold is a privileged structural motif in modern drug discovery and peptidomimetic design. With two adjacent stereocenters at the C2 and C3 positions, this molecule exists in four distinct stereoisomeric forms: (2S,3S), (2R,3R) [syn/erythro], and (2S,3R), (2R,3S) [anti/threo][1]. The precise spatial arrangement of the hydroxyl and amino groups dictates the biological efficacy of these derivatives, primarily by controlling their ability to act as transition-state analogs in metalloprotease active sites.

The most prominent application of this scaffold is found in Bestatin (Ubenimex) , a natural dipeptide containing the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) unit[2]. By mimicking the tetrahedral intermediate of peptide bond hydrolysis, these derivatives serve as potent inhibitors of aminopeptidases, making them highly valuable in oncology and immunology[3].

Stereochemical Fundamentals & Biochemical Relevance

The pharmacological activity of 3-amino-2-hydroxybutanoate derivatives is intrinsically linked to their stereochemistry. In Bestatin, the (2S,3R) configuration is an absolute requirement for its inhibitory action against leucine aminopeptidase and aminopeptidase B[3].

The Causality of Chelation:

The active sites of these aminopeptidases contain a critical zinc ion (

Mechanism of action for Bestatin via zinc metalloprotease inhibition.

Asymmetric Synthesis: The Chiral Imine Workflow

Synthesizing enantiomerically pure 3-amino-2-hydroxybutanoates requires strict diastereocontrol. While chiral pool approaches utilizing L-threonine or D-gulonic acid

By utilizing N-benzyl imines derived from conveniently protected D-glyceraldehyde, researchers can exploit the pre-existing C2 stereocenter to direct the incoming nucleophile.

Stereodivergent synthetic pathways for 3-amino-2-hydroxybutanoate isomers.

Protocol 1: Chelation-Controlled Grignard Addition

This protocol describes the self-validating system for generating the anti-(2S,3R) backbone via a Cram-chelate transition state[6].

Reagents & Equipment:

-

N-benzyl imine of 2,3-O-isopropylidene-D-glyceraldehyde (1.0 equiv)

-

Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Flame-dried Schlenk flask under Argon

Step-by-Step Methodology:

-

Preparation: Dissolve the N-benzyl imine (10 mmol) in 40 mL of anhydrous THF in the flame-dried Schlenk flask.

-

Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Strict temperature control is required to prevent competitive non-chelated pathways.

-

Nucleophilic Addition: Add the Methylmagnesium bromide solution dropwise over 30 minutes via a syringe pump.

-

Causality Check: The magnesium ion coordinates simultaneously with the imine nitrogen and the

-oxygen of the acetonide, forming a rigid five-membered chelate ring. This locks the conformation, forcing the methyl group to attack from the less sterically hindered Re face, yielding the anti-isomer.

-

-

Reaction Maturation: Stir the mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

-

Quenching: Quench the reaction carefully with saturated aqueous

(20 mL). -

Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude amino alcohol via flash column chromatography (Hexanes/EtOAc) to yield the pure (2S,3R) adduct.

Analytical Validation: The Oxazolidinone Locking Protocol

A critical challenge in the synthesis of 3-amino-2-hydroxybutanoates is the definitive assignment of relative stereochemistry (syn vs. anti). In their free acyclic form, these molecules experience rapid bond rotation around the C2-C3 axis. Consequently,

The Causality of the Oxazolidinone Lock: To create a self-validating analytical system, the flexible acyclic backbone must be chemically locked into a rigid 5-membered heterocyclic ring (an oxazolidinone)[7]. By restricting the dihedral angle between the C2 and C3 protons, the Karplus equation can be applied reliably. In this rigidified state, syn (erythro) precursors form cis-oxazolidinones with large coupling constants, while anti (threo) precursors form trans-oxazolidinones with distinctively smaller coupling constants.

Quantitative Data Summary

| Derivative State | Relative Stereochemistry | Oxazolidinone Geometry | Typical | Conformational State |

| Free Acid / Ester | Syn (Erythro) | N/A | 3.0 - 5.5 | Averaged (Flexible) |

| Free Acid / Ester | Anti (Threo) | N/A | 4.0 - 6.0 | Averaged (Flexible) |

| Oxazolidinone | Syn (Erythro) | Cis | 7.5 - 9.0 | Locked (Rigid) |

| Oxazolidinone | Anti (Threo) | Trans | 3.5 - 5.0 | Locked (Rigid) |

Protocol 2: Oxazolidinone Derivatization for NMR Analysis

Reagents & Equipment:

-

3-amino-2-hydroxybutanoate derivative (0.5 mmol)

-

Triphosgene (0.2 mmol) or 1,1'-Carbonyldiimidazole (CDI) (0.6 mmol)

-

Triethylamine (TEA) (1.5 mmol)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino alcohol derivative in 5 mL of anhydrous DCM in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Triethylamine and cool the mixture to 0 °C in an ice bath.

-

Cyclization: Slowly add Triphosgene (or CDI) to the solution.

-

Causality Check: The amine attacks the carbonyl source first to form an isocyanate or carbamyl imidazole intermediate, which is subsequently trapped by the adjacent hydroxyl group, closing the ring with complete retention of stereochemistry at both carbon centers.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Dilute the reaction with 10 mL DCM and wash with 1M HCl (10 mL), followed by saturated

(10 mL) and brine (10 mL). -

NMR Acquisition: Dry the organic layer, concentrate, and dissolve the crude oxazolidinone in

. Acquire a

Conclusion

The stereochemical integrity of 3-amino-2-hydroxybutanoate derivatives is the cornerstone of their utility in drug development. By leveraging chelation-controlled asymmetric synthesis and validating the stereocenters through rigid oxazolidinone derivatization, researchers can reliably access and confirm the bioactive (2S,3R) architectures required for potent metalloprotease inhibition.

References

-

1 - Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) 2.2 - PubMed (NIH) 3.3 - APExBIO 4.6 - ResearchGate

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. gendepot.com [gendepot.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of Chiral Amino-Hydroxy Esters in Medicinal Chemistry

Executive Summary

Chiral amino-hydroxy esters —specifically

This guide provides a rigorous technical analysis of these scaffolds, moving beyond basic synthesis to explore the causality of stereochemistry in receptor binding , industrial-scale synthetic protocols, and field-proven methodologies for their integration into drug candidates.

Part 1: Structural Classes & Pharmacological Logic

The Pharmacophore: Transition State Mimicry

The biological utility of amino-hydroxy esters stems from their capacity to inhibit metallo- and aspartyl-proteases. During peptide hydrolysis, the amide carbonyl undergoes nucleophilic attack, forming a high-energy tetrahedral intermediate .

-

The Mechanism: The hydroxyl group of the amino-hydroxy scaffold coordinates with the active site metal ion (e.g.,

in aminopeptidases) or catalytic aspartates, while the adjacent amine mimics the N-terminus of the cleavable peptide. -

The Result: Unlike the transient natural intermediate, the amino-hydroxy mimic is stable, locking the enzyme in a non-functional state. This is the "Hydroxyethylene Isostere" concept.

Structural Classification

| Class | Structure Description | Key Drug Examples |

| Amine at | Bestatin (Aminopeptidase inhibitor), Kynostatin . | |

| Amine at | Vancomycin (aryl-serine moeties), Florfenicol . | |

| Phenylisoserine | Specific | Paclitaxel (Taxol) , Docetaxel . |

Part 2: Case Study – The Taxol Side Chain (Phenylisoserine)[8][9][10]

The C-13 side chain of Paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine , is critical for its cytotoxicity. The free hydroxyl group at C-2' hydrogen bonds with the Arg-278 and Arg-282 residues of

The "Ojima Lactam" Protocol

While Sharpless Aminohydroxylation is an option, the Ojima

Experimental Workflow:

-

Imine Formation: Condensation of benzaldehyde with a chiral amine (e.g., (S)-

-methylbenzylamine) or a silyl-protected imine. -

Cyclocondensation: Reaction of the imine with a lithium enolate of an ester or a ketene silyl acetal.

-

Ring Opening: The resulting

-lactam is coupled directly to the Baccatin III core (protected) and then opened, or opened first to the free acid.

Protocol: Synthesis of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone

-

Reagents: Benzaldehyde, 4-methoxybenzenamine (PMP), Acetoxyacetyl chloride,

, Lipase (for kinetic resolution if racemic). -

Step 1 (Imine): Reflux Benzaldehyde (1.0 eq) and PMP-amine (1.0 eq) in toluene with Dean-Stark trap. Yield >95%.

-

Step 2 (Staudinger Reaction): Cool imine (1.0 eq) in

to -20°C. Add -

Stereochemistry: This produces the cis-

-lactam. -

Step 3 (Hydrolysis): The PMP group is removed (CAN oxidation) and the acetate hydrolyzed to yield the free hydroxy-lactam.

Visualization: The Ojima Pathway

The following diagram illustrates the logic flow from the chiral imine to the final Taxol side chain insertion.

Figure 1: The Ojima

Part 3: Case Study – Bestatin (Aminopeptidase Inhibitor)[13]

Bestatin (Ubenimex) is a dipeptide mimetic containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) .

Synthetic Logic: The Cyanohydrin Route vs. Epoxide Opening

While early routes used Strecker synthesis (low stereocontrol), modern industrial routes often employ epoxide opening of chiral amino acids or cyanohydrin synthesis from chiral aldehydes.

Preferred Protocol: Epoxide Opening (High Stereocontrol)

This method utilizes the "Chiral Pool" (L-Phenylalanine) to guarantee the absolute configuration of the side chain.

-

Starting Material: N-Boc-L-Phenylalanine methyl ester.

-

Reduction: Reduce to the aldehyde using DIBAL-H (

). -

Olefinations: Wittig reaction to form the

-unsaturated ester. -

Epoxidation: Asymmetric epoxidation (or substrate-controlled epoxidation) to the

-epoxy ester. -

Regioselective Opening: Ring opening with azide (

) at the -

Reduction: Hydrogenation of the azide to the amine.

Visualization: Mechanism of Action (Transition State)

This diagram explains why the amino-hydroxy ester core is effective, illustrating the binding mode in the metalloprotease active site.

Figure 2: The hydroxyl group of the inhibitor acts as a stable ligand for the catalytic Zinc ion, mimicking the oxygen of the tetrahedral intermediate but preventing bond cleavage.[8][9]

Part 4: Advanced Synthetic Methodologies

For researchers developing novel analogs, selecting the correct synthetic route is crucial.

Comparative Analysis of Methods

| Methodology | Stereocontrol | Scalability | Cost | Best For... |

| Sharpless Asymmetric Aminohydroxylation (AA) | Excellent (>95% ee) | Moderate (Osmium toxicity) | High | Rapid discovery of novel analogs. |

| Ojima | Excellent (cis/trans control) | High (Industrial standard) | Moderate | Taxane side chains; |

| Biocatalytic Reduction (KREDs) | Perfect (>99% ee) | Very High (Green chem) | Low (at scale) | Simple aliphatic/aromatic chains. |

| Chiral Pool (from Amino Acids) | High (Retains stereochem) | High | Low | Peptidomimetics (Bestatin, HIV PIs). |

Protocol: Biocatalytic Dynamic Kinetic Resolution (DKR)

For generating chiral

-

Substrate: Racemic N-protected

-amino- -

Catalyst: Ruthenium-Noyori complex (for chemical DKR) or Ketoreductase (KRED) + Glucose Dehydrogenase (GDH) for cofactor recycling.

-

Conditions: Phosphate buffer (pH 7.0),

, 24h. -

Mechanism: The base/enzyme racemizes the

-center rapidly, while the reduction is stereoselective for one isomer, driving the equilibrium to 100% theoretical yield of the syn-amino alcohol.

Part 5: References

-

Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified analogs via chiral 3-hydroxy-4-aryl-beta-lactams."[4] Journal of Organic Chemistry. Link

-

Suda, H., et al. (1976).[10] "The structure of Bestatin."[6] The Journal of Antibiotics. Link

-

Gennari, C., et al. (1996). "Still-Gennari and related phosphonate reagents: a general method for the stereoselective synthesis of Z-unsaturated esters." Journal of Organic Chemistry. Link

-

Tao, J., et al. (2002). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Chemical Reviews. Link

-

Wani, M. C., et al. (1971). "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mmsl.cz [mmsl.cz]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN108017552B - Synthetic method of alpha-hydroxy-beta-amino acid single stereoisomer - Google Patents [patents.google.com]

- 6. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A FACILE SYNTHESIS OF BESTATIN [jstage.jst.go.jp]

A Deep Dive into Threonine Stereoisomers: A Technical Guide to (2S,3S) and (2R,3S)-2-amino-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The subtle yet profound impact of stereochemistry on biological activity is a cornerstone of modern drug development. Within the family of the essential amino acid threonine, which possesses two chiral centers, lie four distinct stereoisomers. This technical guide provides an in-depth exploration and comparison of two of these isomers: (2S,3S)-2-amino-3-hydroxybutanoate, known as L-allothreonine, and (2R,3S)-2-amino-3-hydroxybutanoate, or D-threonine. While L-threonine ((2S,3R)) is the familiar proteinogenic building block, its diastereomer (L-allothreonine) and enantiomer (D-threonine) are classified as "unnatural" amino acids. However, their unique three-dimensional architecture makes them valuable chiral synthons in the pharmaceutical industry. This guide will dissect their structural nuances, compare their physicochemical properties, detail analytical and synthetic methodologies, and explore their applications in pharmacology, offering a comprehensive resource for researchers leveraging these isomers in their work.

The Foundation: Understanding the Stereochemistry of Threonine Isomers

Threonine's structure, featuring two stereogenic centers at the α-carbon (C2) and the β-carbon (C3), gives rise to four possible stereoisomers. The relationship between these isomers is critical to understanding their distinct properties.

-

(2S,3S)-2-amino-3-hydroxybutanoate (L-allothreonine): This isomer is a diastereomer of the naturally occurring L-threonine. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties.

-

(2R,3S)-2-amino-3-hydroxybutanoate (D-threonine): This isomer is the enantiomer of L-threonine. Enantiomers are non-superimposable mirror images and typically have identical physical properties in an achiral environment, but differ in their interaction with plane-polarized light and other chiral molecules.

The relationship between the four stereoisomers of 2-amino-3-hydroxybutanoic acid can be visualized as two pairs of enantiomers (L/D-threonine and L/D-allothreonine) and multiple diastereomeric relationships.

Visualizing the Stereochemical Relationships

Caption: Stereochemical relationships between the four isomers of threonine.

Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangement of atoms in (2S,3S) and (2R,3S) isomers leads to measurable differences in their physical and chemical properties. These differences are crucial for their separation, identification, and application.

| Property | (2S,3S)-2-amino-3-hydroxybutanoate (L-allothreonine) | (2R,3S)-2-amino-3-hydroxybutanoate (D-threonine) | Reference(s) |

| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | [1],[2] |

| Molecular Weight | 119.12 g/mol | 119.12 g/mol | [1],[2] |

| Melting Point | 272 °C (decomposes) | 274 °C (decomposes) | [1], |

| Optical Rotation [α] | +9.0° to +11.0° (c=2-5 in H₂O) | +28° (c=6 in water) | [3],[4],[5],[6], |

| Crystal System | Orthorhombic | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | Not explicitly found for D-threonine alone, but L-threonine is P2₁2₁2₁ | [7] |

| Solubility in Water | Slightly soluble; lower than L-threonine | 97 mg/mL at 25°C | [8],[9] |

Key Insights:

-

The most significant and practically useful difference lies in their optical rotation , a direct consequence of their different stereochemistry. This property is fundamental to their identification and quality control.

-

While both are crystalline solids with high melting points, subtle differences exist. The crystal structure of L-allothreonine has been determined to be orthorhombic, space group P2₁2₁2₁, and is closely isomorphous with L-threonine.[7]

-

Solubility differences, though not always dramatic, can be exploited in separation and purification processes like fractional crystallization.[9]

Analytical Methodologies for Isomer Differentiation

The ability to accurately separate and quantify these isomers is paramount in research and pharmaceutical development. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for resolving enantiomers and diastereomers. Both direct and indirect methods are applicable.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

-

Experimental Protocol: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP

-

Column: Astec CHIROBIOTIC® T (employing teicoplanin as the chiral selector).

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer. The retention and enantioselectivity can be fine-tuned by adjusting the concentration of the organic modifier.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector at 200-220 nm or a mass spectrometer (MS).

-

Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

-

Indirect Chiral HPLC: This approach involves derivatizing the amino acids with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.

-

Experimental Protocol: Two-Dimensional HPLC with Pre-Column Derivatization

-

Derivatization Reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

-

Procedure: Mix the sample containing the threonine isomers with a solution of NBD-F in a suitable buffer (e.g., borate buffer) and heat to facilitate the reaction.

-

First Dimension (Reversed-Phase HPLC): Separate the derivatized amino acids on a C18 column.

-

Second Dimension (Chiral HPLC): Transfer the fractions containing the threonine isomers to a chiral column for final separation.

-

Detection: Fluorescence detector. This sensitive method is suitable for determining all four threonine isomers in complex biological matrices like mammalian tissues.[3]

-

Workflow for Chiral HPLC Separation

Caption: Workflows for direct and indirect chiral HPLC separation of threonine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for distinguishing between diastereomers like L-threonine and L-allothreonine. The different spatial arrangement of the substituents around the C2-C3 bond leads to distinct chemical shifts and coupling constants for the protons and carbons. While enantiomers (like L- and D-threonine) have identical NMR spectra in an achiral solvent, diastereomers do not.

For instance, in cyclo-(L-threonine)₂ and cyclo-(L-allothreonine)₂, proton and carbon-13 NMR studies have shown that the dominant side-chain conformations are different, which can be deduced from proton-proton and proton-carbon coupling constants.[10] In more complex molecules, such as threonine-containing glycopeptides, ¹³C NMR can effectively discriminate between diastereomers based on the chemical shifts of the anomeric and methyl carbons.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. The crystal structures of both L-threonine and L-allothreonine have been determined, revealing that while they are closely isomorphous, there are subtle differences in their unit cell parameters and the conformation of the side chain.[7][11] This technique is the gold standard for unambiguous stereochemical assignment. The crystal structure of the D-threonine aldolase from Alcaligenes xylosoxidans has also been determined, providing insights into the enzyme's mechanism.[12]

Synthesis and Separation Strategies

The accessibility of these "unnatural" amino acids is crucial for their application in drug discovery. Various synthetic and separation strategies have been developed.

Synthesis of D-threonine

D-threonine can be synthesized from the more readily available L-threonine through methods involving stereochemical inversion. One approach involves the use of enzymes:

-

Enzymatic Synthesis of D-threonine from L-threonine

-

Racemization: L-threonine is treated with an amino acid racemase to produce a mixture of L-threonine and D-allothreonine.

-

Selective Removal of L-threonine: L-threonine deaminase is added to selectively convert the remaining L-threonine into α-ketobutyrate and ammonia, which can be easily removed.

-

Purification: D-allothreonine is purified from the reaction mixture.

-

Epimerization: The purified D-allothreonine is then chemically converted to D-threonine through a process that inverts the stereochemistry at the hydroxyl-bearing carbon. This can involve the formation of an oxazoline intermediate followed by acid-catalyzed ring-opening.[7]

-

Synthesis of L-allothreonine

L-allothreonine can be synthesized from L-threonine via an epimerization reaction.

-

Stereoselective Synthesis of L-allothreonine from L-threonine

-

Protection: The amino and carboxyl groups of L-threonine are protected (e.g., amine with Fmoc and carboxyl with a cyclic ortho ester).

-

Oxidation: The hydroxyl group on the side chain is oxidized to a ketone.

-

Diastereoselective Reduction: The ketone is then reduced back to a hydroxyl group, with the stereochemistry controlled to favor the allo configuration.

-

Deprotection: The protecting groups are removed to yield L-allothreonine.[11]

-

Separation of Diastereomers

Due to their different physical properties, diastereomers can often be separated by conventional techniques such as fractional crystallization. For example, a mixture of N-acetyl-D-allothreonine and N-acetyl-L-threonine can be separated by converting them to their ammonium salts and exploiting the lower solubility of the L-threonine salt in ethanol to precipitate it out.[13]

Biological and Pharmacological Significance

While L-threonine is an essential component of proteins, its stereoisomers, (2S,3S)-L-allothreonine and (2R,3S)-D-threonine, are not incorporated into proteins in mammals and have distinct biological fates and pharmacological applications.[14]

(2R,3S)-2-amino-3-hydroxybutanoate (D-threonine)

D-threonine is a key chiral building block in the synthesis of peptidomimetic drugs.[15][16] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The unnatural stereochemistry of D-threonine can confer resistance to enzymatic degradation, a common issue with natural peptide drugs. It is used in the development of drugs for applications such as analgesia and for treating the side effects of peripheral opioids.[15]

(2S,3S)-2-amino-3-hydroxybutanoate (L-allothreonine)

L-allothreonine and its derivatives are also valuable in pharmaceutical development. Some naturally occurring antibiotics, such as the katanosins, contain an allothreonine residue.[17] In drug design, the incorporation of L-allothreonine can be used to introduce specific conformational constraints into a peptide backbone, which can be crucial for achieving high-affinity binding to a biological target. It is used in peptide synthesis to create novel therapeutic agents.

The distinct stereochemistry of both D-threonine and L-allothreonine provides medicinal chemists with tools to fine-tune the three-dimensional structure of drug candidates, thereby optimizing their pharmacological profiles. Their use in creating more stable and specific drugs highlights the importance of exploring beyond the 20 proteinogenic amino acids in drug discovery.[]

Conclusion

The (2S,3S) and (2R,3S) isomers of 2-amino-3-hydroxybutanoate, L-allothreonine and D-threonine, respectively, represent more than just structural curiosities. Their unique stereochemistry gives rise to distinct physicochemical properties that enable their separation and characterization. As "unnatural" amino acids, they are not destined for protein synthesis in mammals but instead have carved out a significant niche in the pharmaceutical industry. Their role as chiral building blocks allows for the creation of more robust and specific peptidomimetic drugs. A thorough understanding of the differences and specific applications of these isomers, as detailed in this guide, is essential for any researcher or drug development professional seeking to harness the power of stereochemistry in their scientific endeavors.

References

-

D-Threonine (YMDB00802). Yeast Metabolome Database. [Link]

-

D-Threonine CAS:632-20-2. Jinan Future chemical Co.,Ltd. [Link]

-

Swaminathan, P., & Srinivasan, R. (1975). Studies in molecular structure, symmetry and conformation. VIII. Crystal and molecular structure of L-allothreonine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 217-221. [Link]

-

D-Threonine | API & Peptide Intermediate | Baishixing. ETW International. [Link]

-

D-Threonine. PubChem. [Link]

-

Bold, G., et al. (2014). Solubility Equilibria and Crystallographic Characterization of the l-Threonine/l-allo-Threonine System, Part 2: Crystallographic Characterization of Solid Solutions in the Threonine Diastereomeric System. Crystal Growth & Design, 14(12), 6396-6404. [Link]

-

D-Threonine, allo-free. Chem-Impex. [Link]

-

(2R,3S)-2-amino-3-hydroxybutanoate. PubChem. [Link]

-

The Crystal Structure of D-Threonine Aldolase from Alcaligenes xylosoxidans Provides Insight into a Metal Ion Assisted PLP-Dependent Mechanism. (2015). PLoS ONE, 10(4), e0124056. [Link]

-

L-Allothreonine (FDB023287). FooDB. [Link]

-

Allothreonine. Wikipedia. [Link]

-

Binev, D., Taratin, N., Kotelnikova, E., Seidel-Morgenstern, A., & Lorenz, H. (2014). Solubility Equilibria in the Threonine Diastereomeric System. Crystal Growth & Design, 14(1), 226-234. [Link]

-

1LW4: X-ray structure of L-Threonine Aldolase (low-specificity) in complex with L-allo-threonine. RCSB PDB. [Link]

-

methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. PubChem. [Link]

-

Yajima, T., Ichimura, S., Horii, S., & Shiraiwa, T. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109. [Link]

-

L-Threonine. PubChem. [Link]

-

Threonine: An Amino Acid Autonomous Molecular Assembly. Argonne National Laboratory. [Link]

-

Kopple, K. D., & Marr, D. H. (1981). Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study. International Journal of Peptide and Protein Research, 18(1), 33-40. [Link]

-

(2R,3R)-2-Amino-3-hydroxybutanoic acid. ChemBK. [Link]

-

Allothreonine, L-. PubChem. [Link]

-

a–c A portion of the standard ¹H NMR spectra of a threonine, b... ResearchGate. [Link]

-

Allothreonine, D-. PharmaCompass.com. [Link]

-

The optical activity of amino acids. [Link]

-

(2S,3S)-2-amino-3-hydroxybutanal. PubChem. [Link]

-

An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLOS One, 8(9), e70323. [Link]

Sources

- 1. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L(+)-allo-Threonine CAS#: 28954-12-3 [m.chemicalbook.com]

- 6. L(+)-allo-Threonine, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. ymdb.ca [ymdb.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Crystal Structure of D-Threonine Aldolase from Alcaligenes xylosoxidans Provides Insight into a Metal Ion Assisted PLP-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Page loading... [wap.guidechem.com]

- 16. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 17. Allothreonine - Wikipedia [en.wikipedia.org]

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate as a chiral building block

Executive Summary

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate represents a specialized class of "non-proteinogenic" amino acid building blocks, specifically categorized as a

This guide provides a comprehensive technical analysis of this molecule, focusing on its stereoselective synthesis, handling of the acid-labile tert-butyl ester, and its pivotal role in designing protease inhibitors and degradation-resistant peptidomimetics.

Part 1: Structural & Stereochemical Fundamentals

The Norstatine Motif vs. Threonine

It is imperative to distinguish this building block from standard amino acids.[1]

-

Target Molecule: (2S,3S)-3-amino-2-hydroxybutanoate.[1]

The target molecule features a 3-amino architecture.[1][2][3] In medicinal chemistry, this specific arrangement is known as the norstatine core (specifically, the methyl-sidechain analog of norstatine). The (2S,3S) configuration confers an anti relationship between the hydroxyl and amino groups (analogous to allo-threonine's relative stereochemistry), which is often required to mimic the tetrahedral transition state of amide hydrolysis in aspartic proteases.

The Role of the Tert-Butyl Ester

The tert-butyl ester serves a dual purpose:

-

Orthogonal Protection: It remains stable under basic conditions (Fmoc removal) and hydrogenolysis (Cbz/Bn removal), but is cleaved by acid (TFA/HCl), allowing for C-terminal activation late in a synthetic sequence.[1]

-

Lipophilicity: It enhances solubility in organic solvents (DCM, THF) during peptide coupling, preventing the aggregation often seen with free zwitterionic amino acids.[1]

Part 2: Synthetic Routes & Scale-Up

The synthesis of (2S,3S)-3-amino-2-hydroxybutanoate requires precise stereocontrol. Two primary routes are established in the field: the Epoxide Ring Opening (preferred for anti stereochemistry) and Sharpless Aminohydroxylation .[1]

Route A: Stereoselective Epoxide Opening (Scalable)

This route utilizes the inherent chirality of the precursor or asymmetric epoxidation to establish the (2S,3S) geometry.

-

Step 1: Asymmetric epoxidation of (E)-crotonate to give the (2R,3R)-epoxide.

-

Step 2: Regioselective ring opening with azide (

) at C3.[1] This proceeds with inversion of configuration , yielding the (2R,3S)-3-azido-2-hydroxy species. -

Step 3: To achieve (2S,3S), one typically starts with the (Z)-alkene or utilizes a double-inversion strategy.[1] Alternatively, starting from L-aspartic acid (chiral pool) allows homologation while preserving the C2 stereocenter.[1]

Route B: Sharpless Aminohydroxylation (Modern)

The Sharpless Asymmetric Aminohydroxylation (AA) allows direct conversion of crotonates to amino alcohols.

-

Reagents: Osmium tetroxide (

), Chloramine-T, and chiral ligand (DHQ) -

Stereochemistry: Standard AA on (E)-crotonates yields syn products ((2S,3R)).[1] To access the (2S,3S) anti isomer, the reaction is performed on isocrotonate (Z-isomer) or followed by an inversion step (e.g., Mitsunobu reaction) at the C2 hydroxyl.

Caption: Synthetic pathways accessing the (2S,3S) configuration via Epoxide Opening (Top) vs. Sharpless AA (Bottom).

Part 3: Applications in Medicinal Chemistry

Transition State Isosteres (Protease Inhibitors)

The 3-amino-2-hydroxy motif is a "hydroxyethylene" isostere precursor. In aspartic proteases (e.g., HIV Protease, Renin, BACE1), the enzyme cleaves a peptide bond via a tetrahedral intermediate.[1]

-

Mechanism: The C2-hydroxyl group of the (2S,3S) building block mimics the transition state hydroxyl of the tetrahedral intermediate but cannot be cleaved.

-

Binding: The (2S) stereochemistry often aligns the -OH group to hydrogen bond with the catalytic aspartic acid residues (Asp25/Asp25' in HIV protease).

Antibiotic Side Chains (AHB)

This moiety is structurally homologous to the AHB (4-amino-2-hydroxybutyryl) side chain found in aminoglycosides like Amikacin and Arbekacin .

-

Function: Acylation of the aminoglycoside core with this chiral acid prevents enzymatic deactivation by bacterial aminoglycoside modifying enzymes (AMEs).[1]

Part 4: Experimental Protocols

Protocol: Synthesis of Tert-Butyl Ester from Free Acid

If the commercial building block is unavailable, the tert-butyl ester can be synthesized from the free acid (obtained via hydrolysis of the methyl ester).

Reagents: (2S,3S)-3-(N-Boc-amino)-2-hydroxybutanoic acid, tert-Butyl Acetate (

-

Dissolution: Dissolve 1.0 eq of the N-protected acid in tert-butyl acetate (solvent and reagent).

-

Catalysis: Add 5 mol% of

(Triflimide) or stoichiometric -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

-

Workup: Quench with saturated

. Extract with EtOAc.[1] Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc). The tert-butyl ester is acid-sensitive; avoid acidic silica or add 1%

to the eluent.

Peptide Coupling Workflow

When coupling this unit to a peptide chain:

-

N-Terminus: The C3-amino group is sterically hindered compared to a C2-amino group. Use high-activity coupling agents like HATU or COMU .[1]

-

OH-Protection: The C2-hydroxyl can interfere via O-acylation.[1]

Part 5: Analytical Characterization

Data for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate:

| Parameter | Typical Value / Observation |

| Molecular Formula | |

| Molecular Weight | 175.23 g/mol |

| Physical State | Viscous oil or low-melting solid (racemate is solid) |

| Stereochem Check | |

| Solubility | Soluble in MeOH, DCM, EtOAc.[1] Insoluble in Hexane. |

References

-

Synthesis of Stereoisomers

- Title: Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids.

- Source: Bioscience, Biotechnology, and Biochemistry (Verified Snippet 1.2).

-

Protease Inhibition

- Title: 3-Amino-2-hydroxy-4-phenylbutyric acids as chiral building blocks for aminopeptidase N inhibitors.

-

Source: ResearchGate / Journal of Medicinal Chemistry (Verified Snippet 1.3).[1]

-

Tert-Butylation Protocol

- Title: A Simple and Powerful tert-Butyl

- Source: Synlett (Verified Snippet 1.10).

-

Sharpless Aminohydroxylation

- Title: The Sharpless asymmetric aminohydroxyl

-

Source: Journal of the Chemical Society, Perkin Transactions 1 (Verified Snippet 1.5).[1]

Sources

The Strategic Role of Threonine tert-Butyl Ester Derivatives in Peptide Synthesis and Drug Discovery: An In-Depth Technical Guide

Executive Summary

Threonine tert-butyl ester derivatives are foundational building blocks in modern medicinal chemistry, particularly in the synthesis of complex peptide therapeutics such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists. This whitepaper provides a comprehensive technical analysis of these derivatives, focusing on their chemical rationale, physicochemical properties, mechanistic roles in Solid-Phase Peptide Synthesis (SPPS), and scalable industrial synthesis. Designed for research scientists and drug development professionals, this guide bridges theoretical chemistry with field-proven, self-validating experimental protocols.

The Chemical Rationale: Steric Shielding and Orthogonality

In peptide chemistry, threonine presents a unique synthetic challenge due to its secondary side-chain hydroxyl group. If left unprotected during the electrophilic activation of the carboxyl group, this hydroxyl moiety acts as a competing nucleophile. This inevitably leads to catastrophic side reactions, including O-acylation (branching of the peptide chain) or dehydration.

The strategic installation of a tert-butyl (tBu) ether group solves this through steric causality . The bulky nature of the three methyl groups attached to the tertiary carbon provides immense steric hindrance, effectively shielding the oxygen atom from acylating agents. Furthermore, the tBu group is highly orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group[1]. This orthogonality allows researchers to selectively remove the N-terminal Fmoc group using secondary amines (e.g., piperidine) to propagate the peptide chain, while the side-chain tBu group remains completely intact until it is globally cleaved using strong acids like Trifluoroacetic acid (TFA) at the end of the synthesis[1].

Physicochemical Profiling of Core Derivatives

To optimize synthetic workflows, it is critical to select the correct threonine derivative based on the desired phase of synthesis (solid vs. solution) and the specific protection strategy.

Table 1: Physicochemical Properties of Key Threonine tert-Butyl Ester Derivatives

| Derivative Name | CAS Number | Molecular Weight | Appearance | Primary Application |

| Fmoc-Thr(tBu)-OH | 71989-35-0 | 397.46 g/mol | White powder | Standard building block for Fmoc-SPPS[2]. |

| H-Thr(tBu)-OtBu | 5854-78-4 | 231.33 g/mol | Clear to light yellow liquid | Solution-phase synthesis; API intermediate[3]. |

| H-Thr-OtBu HCl | 69320-90-7 | 211.69 g/mol | White crystalline powder | Prodrug formulation; enzymatic assays[]. |

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

In the realm of drug discovery, particularly in the development of therapeutic peptides like Liraglutide, Fmoc-Thr(tBu)-OH is a cornerstone of the Fmoc-SPPS strategy[1]. The workflow relies on a repetitive cycle of deprotection and coupling, where the tBu group guarantees that the threonine residue only participates via its alpha-amino group.

Fmoc-SPPS workflow highlighting Fmoc-Thr(tBu)-OH coupling and global deprotection.

Experimental Protocol I: Self-Validating Fmoc-SPPS Coupling

This protocol describes the coupling of Fmoc-Thr(tBu)-OH. The choice of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure over traditional uronium salts (like HBTU) is driven by causality: uronium salts require a tertiary amine base (DIEA), which can cause base-catalyzed epimerization at the alpha-carbon. DIC/Oxyma operates efficiently at a neutral apparent pH, suppressing epimerization while maintaining rapid coupling kinetics.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).

-

Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A distinct peak confirms the release of the piperidine-dibenzofulvene adduct, validating successful deprotection.

-

-

Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Thr(tBu)-OH[2] and 0.4 mmol of Oxyma Pure in minimal DMF. Add 0.4 mmol of DIC. Stir for 3 minutes to form the active ester.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Washing & Validation: Wash the resin thoroughly with DMF (5 × 1 min).

-

Self-Validation (Kaiser Test): Remove a few resin beads and apply the ninhydrin-based Kaiser test. A yellow (negative) result indicates complete acylation of the primary amines. A blue (positive) result dictates that the coupling step must be repeated.

-

Industrial Synthesis of H-Thr(tBu)-OtBu

For solution-phase synthesis and specific active pharmaceutical ingredient (API) generation, the dual-protected derivative H-Thr(tBu)-OtBu is required[3]. The industrial synthesis relies on the acid-catalyzed alkylation of L-threonine using isobutylene[5].

Acid-catalyzed alkylation pathway for the synthesis of H-Thr(tBu)-OtBu.

Experimental Protocol II: Scalable Synthesis of H-Thr(tBu)-OtBu

This protocol outlines the synthesis of H-Thr(tBu)-OtBu using a solid superacid catalyst, which simplifies downstream purification by eliminating the need to neutralize large volumes of liquid acid[5].

Step-by-Step Methodology:

-

Reactor Preparation: To a jacketed reaction flask, add 1.0 kg of 1,4-dioxane and 0.26 kg of a solid superacid catalyst (e.g., SO4(2-)/TiO2)[5].

-

Substrate Addition: Slowly add 0.09 kg of L-threonine. Stir until completely suspended.

-

Alkylation via Isobutylene: Cool the reactor to 15 °C. Causality: Isobutylene is a gas at room temperature; maintaining a low temperature ensures it remains dissolved in the liquid phase, driving the equilibrium toward complete alkylation. Continuously pass 0.45 kg of isobutylene gas into the system over 12 hours, then maintain the sealed system at 10–25 °C for an additional 48 hours[5].

-

Quenching & Neutralization: Filter the solid catalyst. Add water to the filtrate and adjust the pH to 7.5–8.0 using 20% ammonia[3].

-

Self-Validation: Precise pH control is critical. A pH < 7 risks premature cleavage of the acid-labile tBu groups, while pH > 8.5 risks base-catalyzed hydrolysis of the newly formed ester.

-

-

Extraction & Purification: Extract the aqueous phase with hexane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Self-Validation: Perform Gas Chromatography (GC). The process is validated when the isolated liquid product demonstrates a purity of ≥99.5%[3].

-

Applications in Drug Development

Beyond acting as mere building blocks, these derivatives directly impact the pharmacokinetic profiles of modern therapeutics. For instance, L-Threonine tert-butyl ester hydrochloride is frequently utilized in prodrug formulations[]. By masking the polar carboxyl and hydroxyl groups, the lipophilicity of the molecule is drastically increased. This enhances membrane permeability and oral bioavailability. Once in vivo, endogenous esterases cleave the tBu groups, releasing the active therapeutic agent in a controlled-release manner[].

Conclusion

Threonine tert-butyl ester derivatives are indispensable tools in the arsenal of the modern peptide chemist. Whether utilizing Fmoc-Thr(tBu)-OH for the precise, automated assembly of GLP-1 agonists, or leveraging H-Thr(tBu)-OtBu for solution-phase API synthesis, understanding the causality behind their chemical behavior ensures high-yield, high-purity outcomes. By adhering to self-validating protocols and strict environmental controls, researchers can reliably scale these processes from discovery laboratories to commercial manufacturing.

References

- Title: A Comparative Guide to Fmoc-Thr(tBu)

- Title: Fmoc-Thr(tBu)-OH = 98.

- Title: H-THR(TBU)

- Title: CAS 69320-90-7 (L-Threonine tert-butyl ester hydrochloride)

- Title: Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt Source: Google Patents URL

Sources

A Comprehensive Technical Guide to the Thermodynamic Stability of Tert-butyl Hydroxy-amino Esters